molecular formula C10H14ClNO B12123465 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one

Cat. No.: B12123465
M. Wt: 199.68 g/mol
InChI Key: XOTFUVVXZAWROJ-UHFFFAOYSA-N
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Description

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine, isobutyl bromide, and methyl iodide.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions may yield dechlorinated or demethylated products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like chlorine and isobutyl may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-isobutyl-6-methylpyridine: Lacks the pyridinone ring but shares similar substituents.

    4-Chloro-1-isobutyl-6-methylpyridin-3(1H)-one: Similar structure but with a different position of the pyridinone ring.

    4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-thione: Contains a sulfur atom instead of oxygen in the pyridinone ring.

Uniqueness

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the pyridinone ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-6-methyl-1-(2-methylpropyl)pyridin-2-one

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-12-8(3)4-9(11)5-10(12)13/h4-5,7H,6H2,1-3H3

InChI Key

XOTFUVVXZAWROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(C)C)Cl

Origin of Product

United States

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